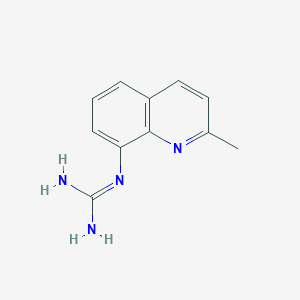

N-(2-methylquinolin-8-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Methylquinolin-8-yl)guanidine is a chemical compound that belongs to the class of guanidine derivatives It features a quinoline ring substituted with a methyl group at the 2-position and a guanidine group at the 8-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylquinolin-8-yl)guanidine typically involves the reaction of 2-methylquinoline with a guanidine derivative. One common method includes the use of N,N-bis-tert-butoxycarbonylthiourea as a guanidylating agent in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane . The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Methylquinolin-8-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(2-methylquinolin-8-yl)guanidine has been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. Research indicates that guanidinium compounds enhance cellular accumulation in bacteria, making them promising candidates for antibiotic development. For instance, a study highlighted a novel guanidinium antibiotic that exhibited significant activity against MRSA with a minimum inhibitory concentration (MIC) of 1.5 µM . The structure-activity relationship (SAR) studies revealed that the guanidinium group is crucial for its antibacterial efficacy.

Anticancer Activity

The compound has also shown potential as an anticancer agent. A derivative bearing the 8-quinolinyl moiety demonstrated potent activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7, with IC50 values of 3 µM, 5 µM, and 7 µM respectively . Mechanistic studies indicated that this compound induces apoptosis through caspase activation and cell cycle arrest in the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment.

Lactide Polymerization

This compound derivatives have been utilized as ligands in coordination chemistry, specifically in the polymerization of rac-lactide. Studies have shown that zinc complexes formed with these ligands exhibit high polymerization activity with a slight heterotactic bias . Kinetic studies suggest a first-order chain growth mechanism during the polymerization process, making these compounds valuable in the development of biodegradable polymers.

Molecular Characterization

The structural characteristics of this compound have been elucidated through various analytical techniques such as X-ray crystallography. These studies provide insights into the coordination environment of metal complexes formed with this ligand, which is essential for understanding its reactivity and potential applications in catalysis .

Mechanistic Understanding

The mechanisms underlying the antimicrobial and anticancer activities of this compound have been explored through biochemical assays and molecular docking studies. These investigations aim to identify specific protein targets and elucidate the pathways through which these compounds exert their biological effects .

Summary of Findings

| Application | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Bactericidal | MRSA | 1.5 µM |

| Anticancer | Cytotoxic | HeLa (3 µM), HCT-116 (5 µM), MCF-7 (7 µM) | Varies by line |

| Polymerization | Biodegradable Polymers | Rac-lactide | High activity observed |

Mécanisme D'action

The mechanism of action of N-(2-Methylquinolin-8-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. Additionally, the quinoline ring can intercalate into DNA, disrupting its replication and transcription processes .

Comparaison Avec Des Composés Similaires

N-(2-Methylquinolin-8-yl)thiourea: Similar in structure but contains a thiourea group instead of a guanidine group.

N-(2-Methylquinolin-8-yl)urea: Contains a urea group, offering different chemical reactivity and biological activity.

N-(2-Methylquinolin-8-yl)carbamate: Features a carbamate group, which can influence its pharmacokinetic properties.

Uniqueness: N-(2-Methylquinolin-8-yl)guanidine is unique due to its combination of a guanidine group and a quinoline ring, which imparts distinct chemical and biological properties. The guanidine group enhances its basicity and ability to form hydrogen bonds, while the quinoline ring contributes to its aromaticity and potential for DNA intercalation .

Activité Biologique

N-(2-methylquinolin-8-yl)guanidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline moiety, which is known for its biological activity. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and related compounds. A notable study reported that derivatives with a quinoline nucleus exhibited potent cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 28 | HCT-116 | 3 |

| 28 | HeLa | 5 |

| 28 | MCF-7 | 7 |

The compound demonstrated the ability to induce apoptosis, evidenced by increased caspase activity and cell cycle arrest in the G2/M phase. Flow cytometry analysis revealed that treatment with compound 28 led to significant increases in both early and late apoptotic cells across different concentrations .

Enzymatic Inhibition

Research has also highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases. For example, studies on similar guanidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disorders like Alzheimer's disease. The inhibition profiles suggest that these compounds could serve as lead candidates for further development in treating such conditions .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity. Compounds derived from guanidine structures have been shown to possess significant antibacterial effects against various strains. For instance, one study indicated that certain derivatives were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving animal models have indicated that certain derivatives of this compound showed no significant toxic effects on hematological or biochemical parameters at tested doses. This suggests a favorable safety profile, making it a candidate for further pharmacological exploration .

Propriétés

IUPAC Name |

2-(2-methylquinolin-8-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13/h2-6H,1H3,(H4,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMHVGZXXCTUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C(N)N)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.